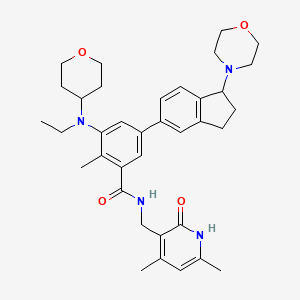
Ezh2-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ezh2-IN-17 is a chemical compound known for its role as an inhibitor of enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase and a catalytic component of polycomb repressive complex 2 (PRC2). This compound is significant in the field of cancer research due to its ability to inhibit the activity of EZH2, which is often overexpressed or mutated in various cancers, leading to the silencing of tumor suppressor genes .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Ezh2-IN-17 involves a multi-step synthetic routeCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of advanced technologies such as continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency .
化学反応の分析
Types of Reactions
Ezh2-IN-17 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
科学的研究の応用
Ezh2-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.
Biology: Helps in understanding the biological processes regulated by EZH2, including cell proliferation, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers that exhibit overexpression or mutation of EZH2.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EZH2
作用機序
Ezh2-IN-17 exerts its effects by inhibiting the enzymatic activity of EZH2. This inhibition prevents the trimethylation of lysine 27 on histone H3 (H3K27me3), a key epigenetic mark associated with gene silencing. By blocking this modification, this compound can reactivate the expression of tumor suppressor genes and inhibit cancer cell proliferation. The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell cycle progression, apoptosis, and differentiation .
類似化合物との比較
Ezh2-IN-17 is compared with other similar compounds, such as:
Tazemetostat: The first EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.
GSK126: Another EZH2 inhibitor with moderate antitumor activity.
CPI-1205: An EZH2 inhibitor investigated in clinical trials for its potential in cancer therapy.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency against EZH2, making it a valuable tool for both research and therapeutic applications .
特性
分子式 |
C36H46N4O4 |
|---|---|
分子量 |
598.8 g/mol |
IUPAC名 |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-(1-morpholin-4-yl-2,3-dihydro-1H-inden-5-yl)benzamide |
InChI |
InChI=1S/C36H46N4O4/c1-5-40(29-10-14-43-15-11-29)34-21-28(26-6-8-30-27(19-26)7-9-33(30)39-12-16-44-17-13-39)20-31(25(34)4)35(41)37-22-32-23(2)18-24(3)38-36(32)42/h6,8,18-21,29,33H,5,7,9-17,22H2,1-4H3,(H,37,41)(H,38,42) |
InChIキー |
LCKVOKWMBNUQMT-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC5=C(C=C4)C(CC5)N6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)



![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)


![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)



